molecular formula C21H19N5O5 B11388496 3,4,5-trimethoxy-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

3,4,5-trimethoxy-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

Cat. No.: B11388496
M. Wt: 421.4 g/mol
InChI Key: WRLWMGGAPYDLOY-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a benzamide moiety, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.

    Coupling with Benzamide: The triazolopyrimidine intermediate is then coupled with a benzamide derivative under suitable conditions, often involving the use of coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

    Biological Studies: Researchers can use this compound to study its effects on cellular pathways and molecular targets, such as enzymes or receptors.

    Industrial Applications: The compound’s unique properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide likely involves its interaction with specific molecular targets. These could include:

    Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.

    Receptors: It could bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound might interact with genetic material, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the triazolopyrimidine core.

    Benzamide: Contains the benzamide moiety but does not have the trimethoxyphenyl or triazolopyrimidine groups.

    Triazolopyrimidine Derivatives: Compounds with similar triazolopyrimidine cores but different substituents.

Uniqueness

3,4,5-trimethoxy-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is unique due to its combination of the trimethoxyphenyl group, benzamide moiety, and triazolopyrimidine core. This unique structure may confer specific biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C21H19N5O5

Molecular Weight

421.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

InChI

InChI=1S/C21H19N5O5/c1-29-15-9-13(10-16(30-2)18(15)31-3)19(28)23-20-24-21-22-14(11-17(27)26(21)25-20)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,22,23,24,25,28)

InChI Key

WRLWMGGAPYDLOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4

Origin of Product

United States

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